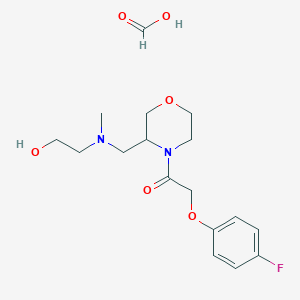
2-(4-Fluorophenoxy)-1-(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)ethanone formate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenoxy)-1-(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)ethanone formate is a useful research compound. Its molecular formula is C17H25FN2O6 and its molecular weight is 372.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The molecular formula of the compound is C20H26FN3O4. It features a 4-fluorophenoxy group, a morpholino moiety, and a hydroxyethyl(methyl)amino side chain, which contribute to its biological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-(4-Fluorophenoxy)-1-(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)ethanone formate exhibit significant anticancer activities. For instance:
- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer cell proliferation and metastasis. Research has shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .
- Cell Lines Tested : Various studies have tested the compound against several cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC-3), and lung cancer (A549). Results indicated a dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell line .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Neuroprotective Effects
Emerging research highlights the potential neuroprotective effects of the compound. Studies suggest that it may inhibit neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Table 1: Biological Activity Summary
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized derivatives of the compound and evaluated their anticancer efficacy. The study found that one derivative exhibited potent activity against MCF-7 cells, leading to significant reductions in cell viability compared to controls .
Case Study 2: Neuroprotection Mechanism
Another investigation focused on the neuroprotective effects of the compound in an animal model of Alzheimer's disease. The results demonstrated that treatment with the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function as assessed by behavioral tests .
属性
IUPAC Name |
2-(4-fluorophenoxy)-1-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]ethanone;formic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O4.CH2O2/c1-18(6-8-20)10-14-11-22-9-7-19(14)16(21)12-23-15-4-2-13(17)3-5-15;2-1-3/h2-5,14,20H,6-12H2,1H3;1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCISRROXGSNSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1COCCN1C(=O)COC2=CC=C(C=C2)F.C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














